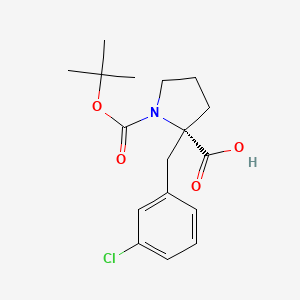

Boc-(S)-alpha-(3-chlorobenzyl)proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTFJXPAPHYWKB-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Applications of Alpha-Substituted Proline Derivatives in Drug Design

Abstract

Proline, with its unique cyclic structure, occupies a privileged position in the architecture of peptides and proteins, introducing conformational rigidity that is pivotal to biological function. The strategic modification of this amino acid, specifically at its alpha-carbon, has unlocked a powerful platform for modern drug design. Alpha-substituted proline derivatives serve as versatile building blocks, enabling medicinal chemists to exert precise control over molecular conformation. This guide provides a comprehensive exploration of the principles, synthesis, and applications of these derivatives, from constraining peptide backbones to serving as chiral scaffolds and catalysts. We will delve into the causal mechanisms behind their utility, present detailed experimental workflows, and survey their successful application in developing therapeutics for a range of diseases, including viral infections and cancer.

The Unique Role of Proline and the Impact of α-Substitution

Among the proteinogenic amino acids, proline is exceptional. Its side chain cyclizes back onto the backbone nitrogen, forming a five-membered pyrrolidine ring. This feature has profound structural consequences:

-

Restricted Backbone Torsion: The φ (phi) dihedral angle of proline is sterically constrained to a narrow range (approximately -60°), significantly reducing the conformational flexibility of a peptide chain.[1]

-

Cis-Trans Isomerism: The tertiary amide bond preceding a proline residue has a relatively low energy barrier between the cis and trans conformations, with the cis form being significantly more accessible than for any other amino acid.[1][2][3] This equilibrium is a key factor in protein folding and function.[4]

Alpha-substitution involves replacing the hydrogen atom at the α-carbon with a different chemical group, such as a methyl (CH₃) or phenyl (C₆H₅) group, creating a quaternary, chiral center.[1][5] This seemingly simple modification dramatically amplifies proline's inherent conformational rigidity, providing a powerful tool for drug design.

The Core Principle: Exerting Conformational Control

The primary utility of α-substitution stems from its influence on the two key conformational equilibria of the proline residue.

-

Enforcing the Trans Amide Bond: The introduction of a sterically demanding group at the α-position creates a significant steric clash with the preceding residue's side chain when the peptide bond is in the cis conformation.[2] Consequently, the trans conformation becomes overwhelmingly favored. This allows designers to eliminate the conformational ambiguity of the cis/trans isomerization, effectively locking the peptide backbone into a more predictable geometry.[1][6][7]

-

Modulating Ring Pucker: The pyrrolidine ring is not perfectly flat; it exists in two primary puckered conformations, known as Cγ-endo ("up") and Cγ-exo ("down"). The nature of the α-substituent can influence this equilibrium, further refining the three-dimensional space occupied by the residue.[1][2]

The logical cascade from this structural modification to improved pharmacological properties is illustrated below.

Application I: Engineering Peptides and Peptidomimetics

Natural peptides, despite their high potency and specificity, often make poor drug candidates due to their conformational flexibility and rapid degradation by proteases.[1][8] Incorporating α-substituted proline derivatives is a field-proven strategy to overcome these limitations.

The most widely used derivative, α-methylproline (αMePro) , serves as an excellent "β-turn inducer."[8] By forcing the preceding peptide bond into a trans geometry and restricting backbone torsion angles, its inclusion can stabilize this critical secondary structure motif, which is often responsible for molecular recognition events.[8][9] This conformational stabilization also shields the peptide from enzymatic degradation, thereby increasing its in vivo half-life.[8]

Case Study: Antiviral Drug Development

The rigidifying effect of proline derivatives has been masterfully exploited in the design of protease inhibitors, a cornerstone of antiviral therapy.

-

SARS-CoV-2: The oral antiviral drug Nirmatrelvir (a component of Paxlovid) incorporates a rigid bicyclic proline analogue.[10][11][12] This structural element orients the molecule's warhead group for optimal interaction within the active site of the viral 3CL protease, contributing to its high potency. Further research has led to the discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides with potent antiviral activities against SARS-CoV-2.[13]

-

Dengue & Zika Viruses: A series of proline-based small molecules have been designed as allosteric inhibitors of the NS2B/NS3 protease, a key enzyme for the replication of Dengue and Zika viruses.[14] The proline scaffold was essential for positioning aromatic substituents to interact with a druggable allosteric site near the enzyme's active pocket.[14]

The following table summarizes the activity of representative proline-based antiviral compounds.

| Compound Class | Virus Target | Mechanism of Action | Reported Potency (IC₅₀/EC₅₀) | Reference |

| Bicyclic[3.3.0]proline α-ketoamide | SARS-CoV-2 (3CLpro) | Covalent Inhibition | EC₅₀ = 0.026 µM | [13] |

| S-proline derivative (Compound 3) | Dengue Virus (NS2B/NS3) | Allosteric Inhibition | IC₅₀ = 5.0 µM | [14] |

| R-pipecolic acid derivative (Cmpd 27) | Dengue Virus (Cell-based) | Allosteric Inhibition | EC₅₀ = 5.1 µM | [14] |

Application II: Scaffolds in Small Molecule Drug Design

The utility of α-substituted prolines extends beyond peptidomimetics into the realm of traditional small molecule drugs. Their rigid, three-dimensional structures make them excellent scaffolds upon which to build complex molecules with precisely oriented functional groups. Over the last 15 years, the FDA has approved more than 15 drugs that feature proline analogues in their structures.[12][15][16]

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: This class of antihypertensive drugs, including captopril and perindopril, represents a classic success story. The proline moiety mimics the C-terminal residue of natural ACE substrates, fitting snugly into the enzyme's active site and enabling a zinc-binding group to coordinate with the catalytic Zn²⁺ ion.[4]

-

Oncology: The proline metabolic cycle has been identified as a critical pathway for cancer cell survival and proliferation, making its enzymes potential therapeutic targets.[17][18] Proline analogues, such as L-tetrahydro-2-furoic acid (THFA), have been investigated as inhibitors of proline dehydrogenase (PRODH/POX), a key enzyme in this cycle, representing a Pro-starvation therapeutic strategy.[19]

-

Neurological Disorders: L-α-Methylproline is a valuable building block in the synthesis of novel drug candidates targeting neurological and metabolic diseases.[20] Furthermore, proline-rich polypeptides have demonstrated neuroprotective properties and cognitive improvement in experimental models of Alzheimer's disease.[21][22]

Application III: Asymmetric Organocatalysis

Beyond their role as structural components of drugs, chiral proline derivatives are powerful tools in the synthesis of pharmaceuticals. They function as highly effective asymmetric organocatalysts, using non-metallic elements to drive chemical reactions that produce a desired enantiomer of a product.[23][24]

The catalytic cycle typically involves the formation of a transient chiral enamine or iminium ion intermediate from the proline catalyst and a substrate (e.g., a ketone or aldehyde).[24] This intermediate then reacts with an electrophile from a sterically defined direction, dictated by the catalyst's structure, before hydrolyzing to release the chiral product and regenerate the catalyst. This methodology is widely used for key C-C bond-forming reactions, including:

This approach provides an efficient, environmentally friendly route to enantiomerically pure intermediates that are essential for building complex, modern pharmaceuticals.[27]

Key Methodologies: Synthesis of α-Substituted Proline Derivatives

The growing importance of these compounds has spurred the development of numerous stereoselective synthetic methods.[5] Key strategies include the intramolecular cyclization of linear precursors, 1,3-dipolar cycloadditions, and, most notably, the direct α-functionalization of proline itself.[5]

A landmark approach is the "self-reproduction of chirality" developed by Seebach and colleagues, which allows for the direct α-alkylation of L-proline with retention of configuration.[5][28] This elegant method temporarily removes the original stereocenter by forming an enolate, then uses the existing chirality of a temporary scaffold to direct the introduction of a new substituent before restoring the stereocenter.[8]

Experimental Protocol: Synthesis of (S)-α-Methylproline via Self-Reproduction of Chirality

This protocol is adapted from the well-established procedure by Seebach et al.[8] It exemplifies the core principles of diastereoselective alkylation of a chiral, non-racemic enolate.

Step 1: Formation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

Suspend L-proline (1.0 eq) in pentane in a round-bottomed flask equipped with a Dean-Stark trap and reflux condenser.

-

Add pivalaldehyde (6.0 eq) and a catalytic amount of trifluoroacetic acid.

-

Heat the mixture to reflux for 72-144 hours, azeotropically removing the water formed. Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture, wash with aqueous bicarbonate solution, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the bicyclic acetal.

Step 2: α-Methylation of the Bicyclic Acetal

-

Dissolve the bicyclic acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the methylated acetal.

Step 3: Hydrolysis and Purification

-

Add 6N aqueous hydrochloric acid to the crude methylated acetal.

-

Heat the mixture at reflux for 4-6 hours to hydrolyze the acetal and amide functionalities.

-

Cool the mixture and concentrate under reduced pressure to remove water and excess HCl.

-

Dissolve the resulting crude solid in water and purify by ion-exchange chromatography (e.g., using Dowex 50 WX8 resin).

-

Elute the product with aqueous ammonia, collect the appropriate fractions, and concentrate to yield pure (S)-α-methylproline.[8]

Future Prospects and Conclusion

The strategic application of α-substituted proline derivatives is a mature yet continually evolving field in drug discovery.[12][15] While α-methylproline remains a workhorse, ongoing research is exploring a wider diversity of substituents, including fluorinated[29] and bicyclic analogues[12][13], to further fine-tune steric and electronic properties. The integration of these building blocks into novel scaffolds and their use in increasingly complex catalytic systems promise to deliver next-generation therapeutics with enhanced precision and efficacy.

References

-

Flores-Ortega, A., Jiménez, A. I., Cativiela, C., Nussinov, R., Alemán, C., & Casanovas, J. (2008). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 73(9), 3418–3427. [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Symmetry, 2(2), 1-57. [Link]

-

Casanovas, J., & Alemán, C. (2009). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Journal of Physical Chemistry B, 113(19), 6939-6946. [Link]

-

Flores-Ortega, A., Jiménez, A. I., Cativiela, C., Nussinov, R., Alemán, C., & Casanovas, J. (2008). Conformational preferences of alpha-substituted proline analogues. The Journal of Organic Chemistry, 73(9), 3418-27. [Link]

-

Dai, L., et al. (2023). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 92, 129396. [Link]

-

Sbardella, G., et al. (2023). Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease. Molecules, 28(23), 7809. [Link]

-

Flores-Ortega, A., Jiménez, A. I., Cativiela, C., Nussinov, R., Alemán, C., & Casanovas, J. (2008). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 73(9), 3418–3427. [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic-Chemistry.org. [Link]

-

Leszek, J., Inglot, A. D., & Janusz, M. (2007). Proline-rich polypeptides in Alzheimer's disease and neurodegenerative disorders -- therapeutic potential or a mirage? Current Pharmaceutical Design, 13(28), 2849-55. [Link]

-

Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12, 23-40. [Link]

-

Striker, R., & Mehle, A. (2014). Inhibitors of Peptidyl Proline Isomerases As Antivirals in Hepatitis C and Other Viruses. PLoS Pathogens, 10(11), e1004428. [Link]

-

De, S. K. (2023). Novel Proline Derivatives for Treating COVID-19. Recent Patents on Anti-Infective Drug Discovery, 18(2), 123-126. [Link]

-

De, S. K. (2023). Novel Proline Derivatives for Treating COVID-19. Current Medicinal Chemistry, 30(12), 1458-1461. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. [Link]

-

Marigo, M., et al. (2008). Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives. Journal of the American Chemical Society, 130(40), 13436-49. [Link]

-

Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. Heterocycles, 75(3), 493. [Link]

-

Karoyan, P., & Chassaing, G. (2009). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. International Journal of Molecular Sciences, 10(11), 4854–4888. [Link]

-

Nenajdenko, V. G., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. [Link]

-

Leszek, J., Inglot, A. D., Janusz, M., Lisowski, J., Krukowska, K., & Georgiades, J. A. (2007). Proline-rich polypeptides in Alzheimer's disease and neurodegenerative disorders - Therapeutic potential or a mirage? Current Pharmaceutical Design, 13(28), 2849-55. [Link]

-

Jovanović, P., et al. (2014). Substituted proline derivatives as organocatalysts in the Michael reaction. Journal of the Serbian Chemical Society, 79(7), 767-778. [Link]

-

Wikipedia contributors. (2023, December 27). Proline organocatalysis. In Wikipedia, The Free Encyclopedia. [Link]

-

Seebach, D., & Boes, M. (1990). L-Proline, 2-methyl-. Organic Syntheses, 68, 210. [Link]

-

Słoczyńska, K., et al. (2021). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. International Journal of Molecular Sciences, 22(16), 8963. [Link]

-

Teixeira, V. H., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10078. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2235–2257. [Link]

-

D'Aniello, C., & Phang, J. M. (2018). The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry, 57(22), 3045–3055. [Link]

-

D'Aniello, C., & Phang, J. M. (2018). The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry, 57(22), 3045–3055. [Link]

-

Tabe, Y., Lorenzi, P. L., & Konopleva, M. (2021). Targeting the Proline–Glutamine–Asparagine–Arginine Metabolic Axis in Amino Acid Starvation Cancer Therapy. Cancers, 13(2), 334. [Link]

-

Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390–5398. [Link]

Sources

- 1. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Proline Derivatives and Analogs [sigmaaldrich.com]

- 4. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational preferences of alpha-substituted proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proline Analogues in Drug Design: Current Trends and Future Prospects. – ScienceOpen [scienceopen.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chemimpex.com [chemimpex.com]

- 21. Proline-rich polypeptides in Alzheimer's disease and neurodegenerative disorders -- therapeutic potential or a mirage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 24. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 25. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]

- 26. researchgate.net [researchgate.net]

- 27. Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Role of Boc-(S)-alpha-(3-chlorobenzyl)proline in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents. These are compounds designed to mimic the structure and function of natural peptides but with enhanced properties such as improved stability against enzymatic degradation and better bioavailability.[1] A key strategy in the design of potent peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby increasing its affinity and selectivity for a biological target.

Proline and its analogs are particularly valuable in this context due to the unique conformational rigidity conferred by their cyclic structure.[2][3][4] Among the diverse array of synthetic proline analogs, Boc-(S)-alpha-(3-chlorobenzyl)proline has emerged as a critical building block. Its distinct stereochemistry and the presence of a bulky, electron-withdrawing chlorobenzyl group at the alpha-position introduce significant steric and electronic effects that profoundly influence the resulting peptidomimetic's structure and function. This guide provides an in-depth technical exploration of the role of this specialized amino acid derivative in the field of peptidomimetics.

Part 1: Core Principles of this compound in Peptidomimetic Design

The Foundation: Proline's Unique Conformational Landscape

To appreciate the contribution of this compound, one must first understand the fundamental properties of proline itself. Unlike other proteinogenic amino acids, proline's side chain is cyclized back onto its own backbone nitrogen, forming a pyrrolidine ring. This cyclic nature imposes significant constraints on the peptide backbone's phi (Φ) torsion angle, restricting it to a narrow range of values (approximately -65°).[5][6] This inherent rigidity makes proline a powerful tool for inducing specific secondary structures, such as β-turns and polyproline helices, which are often crucial for biological recognition.[7]

Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds.[8] The ability to influence this equilibrium is a key aspect of peptidomimetic design.

Introducing the Player: Structure and Properties of this compound

This compound is a synthetic derivative of proline characterized by two key modifications:

-

A tert-butyloxycarbonyl (Boc) protecting group on the amine: This acid-labile group is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.[9][10] It prevents unwanted reactions at the N-terminus during the coupling of subsequent amino acids.[9]

-

An (S)-alpha-(3-chlorobenzyl) substituent: This bulky group attached to the alpha-carbon of the proline ring is the primary driver of its unique properties in peptidomimetics. The specific (S)-stereochemistry is crucial for directing the conformation of the resulting peptide.

The presence of the 3-chlorobenzyl group introduces significant steric hindrance, which further restricts the conformational freedom of the proline ring and the adjacent peptide backbone. This can favor a specific ring pucker (Cγ-endo or Cγ-exo), which in turn influences the overall peptide conformation.[5][6]

Part 2: Strategic Application in Peptidomimetic and Drug Development

The incorporation of this compound into a peptide sequence is a deliberate strategy to modulate its pharmacological properties.

Enhancing Receptor Affinity and Selectivity

By introducing a rigid conformational constraint, this modified proline analog can pre-organize the peptidomimetic into a conformation that is optimal for binding to its biological target. This "lock-and-key" fit can lead to a significant increase in binding affinity and, consequently, potency. The reduced flexibility of the molecule also minimizes the entropic penalty upon binding, further contributing to a favorable binding energy.[11]

Improving Metabolic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body.[12] The bulky 3-chlorobenzyl group of this compound can act as a steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds. This steric hindrance significantly increases the resistance of the peptidomimetic to enzymatic cleavage, thereby prolonging its half-life in vivo.[11] The incorporation of unnatural amino acids is a well-established strategy to improve metabolic stability.[11][12]

Modulating Pharmacokinetic Properties

The lipophilicity of the chlorobenzyl group can also be leveraged to fine-tune the pharmacokinetic profile of a peptidomimetic. Increased lipophilicity can enhance membrane permeability, potentially improving oral bioavailability. However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Part 3: Experimental Workflows and Methodologies

The practical application of this compound in research and development relies on well-established chemical and analytical techniques.

Synthesis of this compound

While commercially available, the synthesis of this and similar substituted prolines often involves stereoselective alkylation or cyclization strategies. For instance, methods like the "memory of chirality" can be employed for the asymmetric synthesis of α-quaternary prolines.[13] A general approach for Boc protection of proline involves reacting L-proline with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.[14][15]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and effective method for SPPS.[10] this compound can be readily incorporated into a growing peptide chain using standard coupling reagents.

Detailed Step-by-Step Boc-SPPS Protocol:

-

Resin Preparation: Start with a suitable solid support, such as a Merrifield resin, to which the C-terminal amino acid is attached.[16]

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a moderately acidic solution, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[16][17]

-

Neutralization: The resulting TFA salt of the free amine is neutralized with a base, such as diisopropylethylamine (DIEA), to prepare it for the next coupling step.[17]

-

Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent (e.g., HBTU, HATU, or DCC) and then reacted with the free amine on the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

-

Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[18]

Characterization of the Final Peptidomimetic

Rigorous analytical characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetic.

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the final product. | A single major peak indicating high purity (>95%). |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide. | The observed mass should match the calculated theoretical mass. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the three-dimensional structure and confirm the presence and conformation of the modified proline residue. | Characteristic chemical shifts and nuclear Overhauser effects (NOEs) confirming the desired conformation. |

A Typical Drug Discovery and Evaluation Workflow

Part 4: Future Directions and Conclusion

The strategic use of conformationally constrained amino acids like this compound continues to be a fruitful area of research in medicinal chemistry. Future work will likely focus on the development of novel proline analogs with even more finely tuned steric and electronic properties to address specific therapeutic challenges. The integration of computational modeling with synthetic chemistry will further accelerate the rational design of next-generation peptidomimetics.

References

-

Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Lenci, E., & Trabocchi, A. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

-

Forbes, C. R., Pandey, A. K., G-Hoch G, H. K., Yap, G. P. A., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Lenci, E., & Trabocchi, A. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Lelièvre, D., & Bouyssi, D. (2021). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 26(16), 4983. [Link]

-

Maji, R., & Bhattacharjya, S. (2020). Conformational landscape of substituted prolines. Biopolymers, 111(1), e23340. [Link]

-

Fields, G. B. (2018). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, 94(1), e62. [Link]

-

Osorio-Martinez, C., & Aleman, C. (2013). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Physical Chemistry B, 117(28), 8436–8444. [Link]

-

Forbes, C. R., Pandey, A. K., G-Hoch G, H. K., Yap, G. P. A., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]

-

GenScript. (n.d.). Enzymatic Degradation Studies: Assessing Peptide Stability. Retrieved from [Link]

-

Nevola, L., & Giralt, E. (2015). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 20(4), 5894–5927. [Link]

-

Varkhedkar, V., & Pathak, T. (2012). Peptidomimetics, a synthetic tool of drug discovery. Journal of Chemical and Pharmaceutical Research, 4(1), 1–10. [Link]

-

Ruzza, P., & Rovero, P. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 788899. [Link]

-

Pretze, M., & Wängler, C. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2348. [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Cativiela, C., & Ordóñez, M. (2009). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 20(1), 1–45. [Link]

- CN104326960A. (2015). Method for preparing Boc-L-proline.

Sources

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 11. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. verifiedpeptides.com [verifiedpeptides.com]

- 13. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 16. chempep.com [chempep.com]

- 17. peptide.com [peptide.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Steric Control of Proline Conformation via Chlorobenzyl Substitution

The steric effects of chlorobenzyl groups on proline ring conformation represent a sophisticated niche in peptidomimetic design. The introduction of a chlorobenzyl moiety—whether at the

Unlike small electronegative substituents (e.g., fluorine, hydroxyl) that drive conformation via stereoelectronic gauche effects, the chlorobenzyl group acts primarily through steric bulk and

Executive Summary

Proline is unique among amino acids due to its cyclic pyrrolidine side chain, which restricts the

-

Ring Puckering:

-endo (down) -

Amide Isomerization: trans (favored)

cis (accessible).

The chlorobenzyl group is a high-impact steric probe. Its large volume and the specific positioning of the chlorine atom (ortho, meta, para) allow researchers to fine-tune these equilibria. This guide details how to leverage chlorobenzyl substitutions to lock bioactive conformations, supported by NMR protocols and mechanistic logic.

Mechanistic Analysis: The "Why" and "How"

The Steric Imperative: Pseudoequatorial Preference

The pyrrolidine ring is not planar; it puckers to relieve torsional strain. Bulky substituents, such as a chlorobenzyl group, strongly prefer the pseudoequatorial position to minimize 1,3-diaxial-like steric clashes with the ring protons.

-

Rule of Thumb: Steric effects dominate over electronic effects for alkyl/aryl groups.

-

Application:

-

-4-(chlorobenzyl)-proline: To place the bulky group pseudoequatorial, the ring adopts the

-

-4-(chlorobenzyl)-proline: To maintain the group pseudoequatorial, the ring flips to the

-

-4-(chlorobenzyl)-proline: To place the bulky group pseudoequatorial, the ring adopts the

The Ortho-Chloro Effect (The "Rotational Lock")

When the chlorobenzyl group is attached to the nitrogen (

-

Mechanism: The ortho-Cl restricts the rotation of the benzyl-nitrogen bond. This increased rotational barrier can stabilize the cis-amide bond population significantly more than a simple benzyl or para-chlorobenzyl group, often inducing a Type VI

-turn geometry useful in macrocyclic peptide design.

Electronic Tuning via -Interactions

While primarily steric, the chlorobenzyl group exerts electronic influence via the aromatic ring.

-

Interaction: An electron-deficient aromatic ring (due to the electron-withdrawing Cl) can engage in stronger

Visualization of Conformational Logic

The following diagram illustrates the decision matrix for selecting a chlorobenzyl-proline derivative based on the desired structural outcome.

Caption: Logic flow connecting chlorobenzyl substitution patterns to proline ring puckering and final peptide secondary structure.

Experimental Characterization Protocol

To validate the conformational bias of a chlorobenzyl-proline derivative, a rigorous NMR workflow is required.

Synthesis of Probe Molecules

-

Reagents: Use commercially available trans-4-hydroxyproline as a chiral scaffold.

-

Step 1 (O-Alkylation): Treat Boc-Hyp-OMe with

/ -

Step 2 (Inversion for cis): Use Mitsunobu conditions (triphenylphosphine, DIAD,

-nitrobenzoic acid) to invert the stereocenter at C4, followed by hydrolysis and alkylation to access the cis-series.

NMR Methodology ( H NMR in CDCl or D O)

The conformation is determined by the vicinal coupling constants (

| Parameter | ||

| Large (~8-10 Hz) | Small (~1-3 Hz) | |

| Large (~8-10 Hz) | Large (~8-10 Hz) | |

| NOE Signal | Strong | Strong |

| Diagnostic |

Protocol:

-

Dissolve 5 mg of the peptide in 600

L of solvent. -

Acquire 1D

H NMR with sufficient scans (NS=64) to resolve the -

Perform a 2D NOESY (mixing time 300-500 ms) to quantify the cis/trans amide ratio (

). -

Analysis: Calculate the percentage of puckering populations using the equation derived from the Karplus relationship:

(Simplified approximation; use DeTar's full equation for precision).

Quantitative Data: Substituent Effects

The following table summarizes how chlorobenzyl groups compare to standard substituents in driving conformation.

| Substituent (Pos 4) | Stereochemistry | Dominant Effect | Preferred Pucker | Primary Application |

| OH / F | trans (4R) | Stereoelectronic (Gauche) | Collagen stability, | |

| OH / F | cis (4S) | Stereoelectronic (Gauche) | Polyproline II helices | |

| Chlorobenzyl | trans (4R) | Steric (Pseudoequatorial) | Disrupting | |

| Chlorobenzyl | cis (4S) | Steric (Pseudoequatorial) | Mimicking Hyp geometry without H-bonding | |

| N-subst | Steric Clash (Rotational) | Mixed / cis-Amide | Inducing |

Case Study: Application in Drug Design

Target: GPCR Antagonists (e.g., CCR5 or CXCR4)

In the development of chemokine receptor antagonists, the "chlorobenzyl" group is often used to fill a hydrophobic pocket. However, the vector of this group is critical.

-

Problem: A flexible benzyl group results in entropic penalty upon binding.

-

Solution: Incorporating the chlorobenzyl group directly onto the proline ring (position 4) locks the vector.

-

Using

-4-(o-chlorobenzyl)-proline forces the ring into a

-

References

-

Raines, R. T. (2005). "Ring Pucker Control in

-Prolines." Journal of the American Chemical Society. Link -

Lubell, W. D., et al. (2005). "Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines." The Journal of Organic Chemistry. Link

-

DeRider, M. L., et al. (2002).[3] "Collagen stability: insights from NMR spectroscopic and hybrid density functional computational investigations." Journal of the American Chemical Society. Link

-

Milner-White, E. J., et al. (1992). "Pyrrolidine ring puckering in cis and trans-proline residues in proteins." Journal of Molecular Biology. Link

-

Newberry, R. W., & Raines, R. T. (2017). "The n→

* Interaction."[1][4][5] Accounts of Chemical Research. Link

Sources

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kvinzo.com [kvinzo.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of alpha,alpha-disubstituted amino acids using Boc chemistry

Application Note: Strategic Synthesis of -Disubstituted Amino Acids

Executive Summary

The incorporation of

However, the creation of the quaternary carbon center presents a significant synthetic challenge due to steric crowding and the risk of racemization. Furthermore, once synthesized, the coupling of these hindered residues during Solid Phase Peptide Synthesis (SPPS) requires specialized protocols.

This guide details two high-fidelity workflows using Boc (tert-butyloxycarbonyl) chemistry :

-

Synthesis of the Building Block: The Seebach Self-Regeneration of Stereocenters (SRS) method using N-Boc-oxazolidinones.

-

Application (Coupling): Optimized activation protocols for sterically hindered Boc-amino acids.

Synthesis Strategy: The Quaternary Carbon Problem

Creating a quaternary center at the

Method A: Seebach Self-Regeneration of Stereocenters (SRS)

This is the "Gold Standard" for converting a natural amino acid (e.g., L-Alanine, L-Proline) into its

Mechanism:

-

Condensation: The amino acid reacts with an aldehyde (e.g., pivalaldehyde) to form an oxazolidinone (or oxazolidine). This creates a temporary second stereocenter.

-

N-Protection: The nitrogen is protected with a Boc group.[1][2] This lowers the pKa of the

-proton and stabilizes the subsequent enolate. -

Enolization: Treatment with a strong base (LiHMDS/LDA) generates a planar enolate. The temporary stereocenter (from the aldehyde) directs the incoming electrophile to the opposite face (steric shielding), regenerating the original stereocenter's configuration.

-

Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding the enantiopure

-disubstituted amino acid.

Visualization: The SRS Cycle

Figure 1: The Seebach SRS principle. The temporary stereocenter (from pivalaldehyde) acts as a chiral memory, guiding the reconstruction of the alpha-carbon.

Detailed Protocol: Synthesis of -Methyl-DOPA Derivative

Example Application: Synthesis of (S)-

Reagents & Equipment

-

Substrate: L-DOPA (protected as 3,4-dimethoxy-L-phenylalanine).

-

Reagents: Pivalaldehyde,

, LiHMDS (1.0 M in THF), Methyl Iodide (MeI). -

Solvents: Anhydrous THF (freshly distilled/dried), Pentane.

-

Conditions: Strictly anhydrous, Argon atmosphere, Cryogenic (-78°C).

Step-by-Step Methodology

Step 1: Formation of the N-Boc-Oxazolidinone

-

Suspend the amino acid methyl ester HCl salt (10 mmol) in Pentane (100 mL).

-

Add Pivalaldehyde (1.5 eq) and reflux with a Dean-Stark trap to remove water. (Note: This forms the Schiff base/oxazolidine).

-

Evaporate solvent. Redissolve residue in

. -

Add

(1.2 eq) and DMAP (0.1 eq). Stir at RT for 12h. -

Validation: Check TLC/NMR. The N-Boc group is essential to prevent proton transfer during enolization.

-

Purify via silica flash chromatography. Isolate the cis-oxazolidinone (major diastereomer).

Step 2: Enolization and Alkylation (The Critical Step)

-

Flame-dry a 2-neck round bottom flask and cool to -78°C under Argon.

-

Charge with anhydrous THF (50 mL) and LiHMDS (1.1 eq).

-

Dissolve the N-Boc-oxazolidinone (from Step 1) in THF (10 mL) and add dropwise to the base over 15 mins.

-

Why: Slow addition prevents local heating and decomposition of the labile enolate.

-

-

Stir at -78°C for 45 mins to ensure complete deprotonation.

-

Add Methyl Iodide (MeI) (5.0 eq) neat, dropwise.

-

Insight: Excess electrophile is required because the reaction is kinetically controlled.

-

-

Allow the reaction to warm slowly to -20°C over 4 hours. (Do not warm to RT immediately; enolate equilibration can cause loss of selectivity).

-

Quench with saturated

solution.

Step 3: Hydrolysis & Recovery

-

Extract the alkylated intermediate with EtOAc.

-

Dissolve in MeOH/6N HCl (1:1) and reflux for 4-6 hours.

-

Result: This cleaves both the Boc group and the pivalaldehyde acetal.

-

-

Purify the free amino acid via Ion Exchange Chromatography (Dowex 50W) or recrystallization.

Application: Coupling Hindered Amino Acids in SPPS

Once synthesized, the steric bulk of

Coupling Protocol (Boc-Chemistry SPPS)

Objective: Couple Boc-Aib-OH (or similar) to a resin-bound peptide.

Selection of Coupling Reagents

| Reagent | Efficiency | Racemization Risk | Recommendation |

| HATU | Very High | Low | Primary Choice for hindered couplings.[3] |

| PyBOP | High | Low | Good alternative if HATU fails. |

| DIC/HOBt | Low | Low | Ineffective for |

| Acid Fluorides | High | Variable | Use for extremely hindered (e.g., N-Me-Aib). |

Optimized HATU Protocol

-

Resin Prep: Ensure the resin-bound amine is fully deprotected (TFA treatment) and neutralized (DIEA wash).

-

Activation:

-

Dissolve Boc-

-AA-OH (4.0 eq) in dry DMF. -

Add HATU (3.9 eq).

-

Add HOAt (4.0 eq) – Critical additive for steric hindrance.

-

Add DIEA (8.0 eq).

-

Pre-activation: Stir for 1-2 minutes before adding to the resin. (Do not wait longer; the active ester can hydrolyze or rearrange).

-

-

Coupling:

-

Add the mixture to the resin.

-

Double Coupling is Mandatory: Perform the reaction for 2 hours, drain, and repeat with fresh reagents for another 2 hours.

-

-

Monitoring: Standard Kaiser test may be false-negative due to steric shielding. Use Chloranil Test or micro-cleavage LC-MS to verify completion.

Visualization: Coupling Decision Matrix

Figure 2: Decision matrix for selecting coupling conditions in SPPS.

References & Authoritative Sources

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.[4]

-

Core reference for the oxazolidinone alkylation strategy.

-

-

O'Donnell, M. J. "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters."[5] Accounts of Chemical Research, 2004.[5]-

Alternative strategy using Schiff bases (Benzophenone imines).[6]

-

-

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[3][7] An efficient peptide coupling additive."[7][8] Journal of the American Chemical Society, 1993.

-

Foundational paper for HATU/HOAt efficiency in hindered couplings.

-

-

Toniolo, C., et al. "Conformationally constrained amino acids. Synthesis and spectroscopy of

-disubstituted residues." Biopolymers, 2001.-

Context on the structural utility of these amino acids.

-

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. bachem.com [bachem.com]

- 4. princeton.edu [princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 7. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]

- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

Troubleshooting & Optimization

Solubility issues of Boc-(S)-alpha-(3-chlorobenzyl)proline in DMF

Technical Support Center: Boc-(S)-alpha-(3-chlorobenzyl)proline

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized amino acid derivative crucial for the synthesis of complex peptides and novel therapeutics.[1] Its unique structure, featuring a bulky, hydrophobic Boc protecting group and a chlorobenzyl moiety, presents specific handling challenges, most notably in achieving consistent and complete dissolution in N,N-Dimethylformamide (DMF).[1] This guide provides in-depth troubleshooting for common solubility issues, ensuring the reliability and success of your experiments.

PART 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common and easily resolved solubility problems.

Question 1: My this compound isn't dissolving in DMF at room temperature. Is this normal?

Answer: Yes, this is a frequently encountered issue. While Boc-protected amino acids are generally soluble in organic solvents like DMF, the large, non-polar 3-chlorobenzyl group on this specific derivative significantly increases its hydrophobicity and crystalline lattice energy.[2][3] Initial dissolution at room temperature may be slow or incomplete.

Quick Fix:

-

Gentle Warming: Warm the solution to 30-40°C in a water bath. This provides the energy needed to overcome the lattice forces of the solid. Do not overheat, as this can risk thermal degradation of the compound or solvent.

-

Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. The high-frequency agitation helps to break up solid aggregates and accelerate the dissolution process.

-

Vortexing: For smaller volumes, vigorous vortexing for 2-3 minutes can be effective.

Question 2: The compound dissolved after warming, but it crashed out of solution upon returning to room temperature. What happened?

Answer: This indicates that you created a supersaturated solution. The increased temperature allowed the DMF to dissolve more solute than it can hold at a lower temperature. Upon cooling, the solution becomes unstable, and the excess solute precipitates out.

Solution:

-

Your target concentration exceeds the compound's solubility limit in pure DMF at room temperature.

-

You can either work with the solution at a slightly elevated temperature (if your protocol allows) or, more practically, re-dissolve the compound and immediately dilute it to your final working concentration before it has a chance to precipitate. The most robust solution is to use a co-solvent, as detailed in the Advanced Troubleshooting section.

Question 3: I see small, insoluble white particles in my DMF, even before adding my compound. What should I do?

Answer: Stop immediately. This is likely due to impurities in the DMF. DMF is hygroscopic (absorbs moisture from the air) and can degrade over time to form dimethylamine and formic acid.[4] These impurities can interfere with your reaction.

Corrective Action:

-

Use High-Purity Solvent: Always use a fresh bottle of high-purity, peptide-synthesis-grade, or anhydrous DMF.[5]

-

Proper Storage: Store DMF in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and away from light and moisture.

PART 2: Advanced Troubleshooting & Methodology

For persistent solubility challenges, a more systematic approach is required. This section provides a logical workflow and detailed protocols.

Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and solving complex solubility issues.

Caption: Co-solvents enhance solubility by solvating hydrophobic regions.

Data Summary Table

It is critical to understand the properties of the materials you are working with.

| Property | This compound | N,N-Dimethylformamide (DMF) |

| Molecular Formula | C₁₇H₂₂ClNO₄ [1] | C₃H₇NO |

| Molecular Weight | 339.82 g/mol [1] | 73.09 g/mol |

| Appearance | White to off-white powder [1] | Clear, colorless liquid |

| Key Structural Features | Boc group (hydrophobic), Chlorobenzyl (hydrophobic), Proline (rigid), Carboxylic acid (polar) | Polar aprotic |

| Primary Solubility Driver | Good general solubility for protected amino acids [2] | High polarity, excellent solvent for many organic compounds [5] |

| Primary Solubility Hindrance | High hydrophobicity from protecting and side groups | Can degrade, absorbing water |

PART 3: Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol helps determine the approximate solubility limit before committing your entire sample.

Objective: To find the maximum concentration (mg/mL) of the compound in pure DMF at room temperature.

Materials:

-

This compound

-

High-purity DMF

-

Calibrated micropipette

-

Small glass vial (e.g., 1.5 mL) with a cap

-

Vortex mixer and/or sonicator

Procedure:

-

Accurately weigh 2-3 mg of the compound into the vial.

-

Add a small, precise volume of DMF (e.g., 50 µL).

-

Vortex vigorously for 2 minutes. If not fully dissolved, sonicate for 5 minutes.

-

Observe the solution. If it is completely clear, the compound is soluble at this concentration.

-

Continue adding small, known volumes of DMF (e.g., 10 µL at a time), vortexing/sonicating after each addition, until the compound fully dissolves.

-

Calculate the final concentration: Total Mass (mg) / Total Volume (mL) = Solubility Limit (mg/mL).

Protocol 2: Enhancing Solubility with a Co-Solvent

When DMF alone is insufficient, a less polar co-solvent can dramatically improve solubility by interacting with the hydrophobic parts of the molecule. [6][7]Dichloromethane (DCM) is an excellent first choice.

Objective: To prepare a stable, concentrated stock solution using a DMF/DCM co-solvent system.

Materials:

-

All materials from Protocol 1

-

High-purity Dichloromethane (DCM)

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add a volume of DCM equivalent to approximately 25-50% of your final target volume. For example, to make 1 mL of final solution, start with 250-500 µL of DCM.

-

Vortex the mixture. The compound should dissolve much more readily in DCM.

-

Once the solute is fully dissolved in the DCM, add DMF to reach the final desired volume.

-

Cap the vial tightly and vortex to ensure a homogenous solution.

-

Self-Validation Check: Let the solution stand at room temperature for at least 30 minutes. A stable solution will remain perfectly clear with no signs of precipitation. If precipitation occurs, the concentration is still too high for that specific co-solvent ratio, and more DCM/DMF should be added.

Important Safety Note: Always handle chlorinated solvents like DCM in a properly ventilated chemical fume hood. Review the Safety Data Sheet (SDS) for all chemicals before use.

References

-

Baishixing Co.,Ltd. Protecting Amino Acids.[Link]

-

ChemBK. N-Boc-L-proline.[Link]

-

PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.[Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[Link]

-

PMC. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?[Link]

-

Reddit. DMF Work-up and Solubility Issues : r/Chempros.[Link]

-

ScienceDirect. Co-solvent: Significance and symbolism.[Link]

-

ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents...[Link]

-

Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.[Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C.[Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis.[Link]

-

ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.[Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.[Link]

-

Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.[Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.[Link]

-

Cusabio. Boc-(S)-alpha-(3-fluoro-benzyl)-proline.[Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications.[Link]

-

LifeTein®. How to dissolve, handle and store synthetic peptides.[Link]

-

GenScript. Guidelines for Dissolving Peptides.[Link]

Sources

Technical Support Center: Addressing Aggregation During Synthesis with α-Benzyl Prolines

Welcome to the Technical Support Center dedicated to addressing a critical challenge in solid-phase peptide synthesis (SPPS): aggregation, with a specific focus on sequences containing α-benzyl prolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the causes of aggregation and to offer robust troubleshooting strategies and preventative protocols. Our goal is to empower you with the knowledge to synthesize even the most challenging peptide sequences with higher purity and yield.

I. Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During solid-phase peptide synthesis, the growing peptide chain is attached to an insoluble resin. Peptide aggregation is the self-association of these growing chains, primarily through intermolecular hydrogen bonds. This can lead to the formation of secondary structures like β-sheets, making the peptide chains inaccessible to reagents.[1] This phenomenon is a major cause of incomplete or failed syntheses, especially for peptides longer than 20-30 amino acids or those with a high content of hydrophobic residues.[1][2][3]

Q2: How do α-benzyl prolines and other proline analogs help in preventing aggregation?

A2: Proline and its analogs, often called "helix breakers," introduce a kink in the peptide backbone due to their cyclic structure.[4][5][6] This conformational constraint disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of on-resin aggregation.[7] Specifically, pseudoproline dipeptides, which are derived from serine, threonine, or cysteine, mimic this kinking effect.[7][8] By hindering intermolecular hydrogen bonding, these analogs enhance the solvation of the peptide chain, leading to improved coupling efficiency and higher yields of the final product.[7][8]

Q3: What are the typical signs of on-resin peptide aggregation?

A3: Several indicators during synthesis can signal aggregation issues:

-

Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1]

-

Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion. This can be observed through monitoring techniques like UV absorbance of the piperidine-dibenzofulvene adduct during deprotection.

-

Colorimetric Test Failures: Qualitative tests like the Kaiser test (ninhydrin) may give false negative or ambiguous results, as the aggregated chains can block access to the free N-terminal amines.

-

Physical Clumping: In severe cases, the resin may clump together, making it difficult to mix and wash effectively.

Q4: Are the modifications introduced by pseudoprolines permanent?

A4: No, the modifications from pseudoproline dipeptides are temporary. The oxazolidine or thiazolidine ring structure is stable under the basic conditions of Fmoc deprotection but is cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, restoring the native serine, threonine, or cysteine residue.[2][8][9]

II. Troubleshooting Guide: Real-Time Intervention for Aggregation

Encountering aggregation during a synthesis can be frustrating. This section provides a logical workflow to diagnose and address the issue in real-time.

Diagram: Troubleshooting Workflow for On-Resin Aggregation

Caption: A workflow for addressing suspected on-resin peptide aggregation.

Detailed Troubleshooting Steps:

Step 1: Initial Solvent and Temperature Adjustments

-

Rationale: Aggregation is often exacerbated by poor solvation of the growing peptide chain. Changing the solvent can disrupt the intermolecular hydrogen bonds causing the aggregation.

-

Action:

-

If using Dimethylformamide (DMF), switch to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[9]

-

Consider adding a small percentage of Dimethyl sulfoxide (DMSO) to the solvent mixture.[10]

-

Increase the coupling reaction temperature.[9]

-

Apply sonication to the reaction vessel to physically break up resin clumps and improve reagent access.[9]

-

Step 2: Employing Chaotropic Agents and "Magic Mixture"

-

Rationale: Chaotropic salts disrupt the structure of water and interfere with hydrophobic interactions that can contribute to aggregation. The "Magic Mixture" is a potent solvent system for highly difficult sequences.

-

Action:

-

Wash the resin with a solution of a chaotropic salt such as LiCl or KSCN in DMF before the coupling step.

-

For extremely difficult sequences, utilize the "Magic Mixture": a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate at an elevated temperature (e.g., 55 °C) for acylation.

-

III. Proactive Strategies: Designing Syntheses to Avoid Aggregation

The most effective way to deal with aggregation is to prevent it from occurring in the first place. The following strategies should be considered during the design phase of your peptide synthesis.

Strategic Incorporation of Proline Analogs

The strategic placement of pseudoproline dipeptides is a powerful tool for preventing aggregation.[7][9]

Key Considerations for Placement:

-

Spacing: It is generally recommended to space pseudoproline dipeptides (or other structure-disrupting elements) approximately every 6 residues.

-

Proximity to Proline: Maintain a minimum of two residues between a pseudoproline and a native proline residue.[8]

-

Hydrophobic Regions: Place pseudoprolines before stretches of hydrophobic amino acids to enhance solubility.[8]

Diagram: Mechanism of Aggregation Disruption by Pseudoproline

Caption: Pseudoproline introduces a kink, preventing β-sheet formation.

Alternative Structure-Disrupting Building Blocks

Besides pseudoprolines, other backbone-protected amino acids can be employed:

-

Hmb/Dmb-protected Amino Acids: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid can effectively disrupt hydrogen bonding.[9] These are particularly useful for preventing aspartimide formation.[9]

-

Depsipeptides: These involve the formation of an ester bond in the peptide backbone, which can be later rearranged to the native amide bond. This temporary modification also disrupts aggregation.[9]

Table: Comparison of Aggregation-Disrupting Strategies

| Strategy | Mechanism | Residues Affected | Reversibility | Key Considerations |

| Pseudoproline Dipeptides | Introduces a backbone "kink", disrupting β-sheet formation.[4][8] | Serine, Threonine, Cysteine[7][8] | Fully reversible upon TFA cleavage.[2][8] | Introduced as a dipeptide unit. |

| Hmb/Dmb Protection | Steric hindrance on the backbone nitrogen prevents interchain hydrogen bonding.[9] | Can be used with various amino acids. | Removed during final TFA cleavage.[9] | Can be difficult to couple onto the protected amino acid.[9] |

| Depsipeptides | Temporary ester linkage in the backbone disrupts secondary structure.[9] | Serine, Threonine[9] | Rearranged to the native amide bond with mild base treatment.[9] | Requires an additional rearrangement step post-synthesis.[9] |

IV. Experimental Protocols

Protocol 1: Standard Coupling of a Pseudoproline Dipeptide

This protocol outlines the standard procedure for incorporating a Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide into a growing peptide chain during Fmoc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-pseudoproline dipeptide (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, 3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

DMF or NMP as the solvent

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Monitor the deprotection by UV absorbance.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene adduct.

-

Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide, coupling reagent (e.g., HBTU), and base (e.g., DIPEA) in DMF. Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at an elevated temperature.[11]

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and then Dichloromethane (DCM).[11]

-

Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A yellow/brown coloration indicates a successful coupling to a secondary amine, while a blue color would signify an incomplete reaction.[11]

Protocol 2: Microwave-Assisted Coupling for Difficult Sequences

Microwave energy can significantly accelerate coupling reactions, which is particularly beneficial for aggregation-prone sequences.

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

Microwave Coupling: Place the reaction vessel in a microwave peptide synthesizer. Set the temperature to 75-90°C and apply microwave power for 5-15 minutes.

-

Post-Microwave Agitation: After the microwave cycle, continue to agitate the reaction mixture at room temperature for an additional 30 minutes.

-

Proceed with washing and confirmation as described in Protocol 1.

V. Conclusion

Aggregation during solid-phase peptide synthesis, particularly in sequences containing challenging residues like α-benzyl prolines, is a significant but manageable obstacle. By understanding the underlying mechanisms of aggregation and proactively designing syntheses with structure-disrupting elements like pseudoproline dipeptides, researchers can significantly improve the success rate of their experiments. When aggregation is encountered, a systematic troubleshooting approach involving solvent modification, temperature changes, and the use of chaotropic agents can often rescue a difficult synthesis. This guide provides the foundational knowledge and practical protocols to empower scientists to overcome these challenges and successfully synthesize complex peptides.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Pseudoproline. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-56. [Link]

-

Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Liu, C. F., et al. (2006). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 103(37), 13648-13653. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

N/A. (n.d.). Synthesis of Peptides Containing Proline Analogues. [Link]

-

Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular and Cellular Therapies, 2(1), 1-20. [Link]

-

N/A. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Oku, T., et al. (1992). Design and synthesis of an alpha-helical peptide containing periodic proline residues. FEBS letters, 298(2-3), 233-236. [Link]

-

Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218-9227. [Link]

-

Pathak, T. P., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4885-4899. [Link]

-

Pathak, T. P., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4885-4899. [Link]

-

Brender, J. R., et al. (2022). Clues to the Design of Aggregation-Resistant Insulin from Proline Scanning of Highly Amyloidogenic Peptides Derived from the N-Terminal Segment of the A-Chain. Molecular Pharmaceutics, 19(1), 226-238. [Link]

-

Brender, J. R., et al. (2022). Clues to the Design of Aggregation-Resistant Insulin from Proline Scanning of Highly Amyloidogenic Peptides Derived from the N-Terminal Segment of the A-Chain. Molecular pharmaceutics, 19(1), 226-238. [Link]

-

Lorthiois, E., et al. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 16(8), 6620-6649. [Link]

-

Li, S. C., et al. (1994). α-Helical, but not β-sheet, propensity of proline is determined by peptide environment. Protein Science, 3(6), 963-972. [Link]

-

Kent, S. B. (2009). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]

-

Kang, Y. K. (2003). Impact of azaproline on Peptide conformation. Journal of physical chemistry. B, 107(28), 6829-6837. [Link]

-

Rauk, A., et al. (2001). On the influence of secondary structure on the α-C-H bond dissociation energy of proline residues in proteins: A theoretical study. ResearchGate. [Link]

-

Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB journal, 9(9), 736-744. [Link]

-

Quora. (2023). Why do proline and glycine act as destabilizing agents? Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Pseudoproline - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Peptides Containing Chlorobenzyl Proline

Status: Operational Ticket ID: CBP-PUR-001 Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Peptide Purification Support Hub.

You are likely here because your peptide containing Chlorobenzyl Proline is behaving erratically during HPLC purification. This non-canonical amino acid introduces two distinct physicochemical challenges that often compound each other:

-

Conformational Isomerism: The proline backbone induces cis/trans rotamers.

-

Extreme Hydrophobicity: The chlorobenzyl side chain adds significant lipophilicity and steric bulk.

This guide treats your purification setup as a system to be debugged. Follow the modules below to isolate and resolve your specific issue.

Module 1: The "Ghost Peak" Phenomenon (Rotamers)

Symptom: Your analytical HPLC shows a split peak or a broad doublet (e.g., at 12.4 min and 12.8 min) that looks like an impurity, but Mass Spec confirms both peaks have the same mass.

Root Cause: Unlike standard amide bonds, the nitrogen in Proline (and its analogs like Chlorobenzyl Proline) is alkylated. This lowers the energy barrier for cis/trans isomerization around the peptide bond. The interconversion rate is slow on the NMR/HPLC timescale (seconds to minutes), resulting in the separation of conformers into distinct peaks.

The Fix: Thermodynamic Control You cannot "purify away" a rotamer; they will re-equilibrate immediately. You must force them to coalesce during the run.

Protocol: Temperature Ramping

-

Baseline: Run your analytical HPLC at 25°C. Note the peak splitting.

-

Stress Test: Increase column temperature to 60°C or 65°C .

-

Validation: If the two peaks merge into a single, sharper peak, it is a rotamer issue. If they remain distinct, you have a diastereomer or a synthesis impurity.

Critical Note: Ensure your column (e.g., silica-based C18) is rated for 60°C. Most modern hybrid-particle columns are stable up to 60-80°C at low pH.

Workflow Visualization:

Figure 1: Decision tree for distinguishing conformational isomers from chemical impurities.

Module 2: The "Sticky" Situation (Hydrophobicity)

Symptom: The peptide elutes very late (high %B), trails significantly (tailing), or carries over into blank runs. Recovery is low (<50%).

Root Cause: The Chlorobenzyl group is highly lipophilic. The chlorine atom also facilitates "halogen bonding," which can increase interaction strength with stationary phases beyond simple hydrophobic effects. Standard C18 columns may retain this moiety too strongly, leading to irreversible adsorption or aggregation.

The Fix: Mobile Phase & Stationary Phase Engineering You must decrease the surface tension of the mobile phase and potentially switch to a less retentive stationary phase.

Protocol: Solubilization & Elution

-

Mobile Phase B Modification: Switch from 100% Acetonitrile (ACN) to a blend of Acetonitrile:Isopropanol (IPA) (70:30) . IPA has a higher elution strength and better solubilizing power for aggregated peptides.

-

Stationary Phase Switch: If C18 fails, move to a C4 (Butyl) or Phenyl-Hexyl column.

-

Why Phenyl-Hexyl? The phenyl ring on the column can engage in

-

-

Comparative Data: Column & Solvent Selection

| Variable | Standard Protocol | Optimized for Chlorobenzyl Proline | Mechanism of Action |

| Column | C18 (Octadecyl) | C4 (Butyl) or Phenyl-Hexyl | C4 reduces hydrophobic retention; Phenyl exploits |